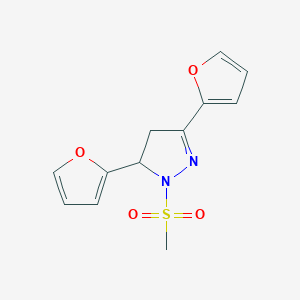

3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-bis(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-19(15,16)14-10(12-5-3-7-18-12)8-9(13-14)11-4-2-6-17-11/h2-7,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQGYKHIXASKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Chalcone-Based Route

A widely adopted strategy involves the reaction of furan-functionalized chalcones 1 with methylsulfonyl hydrazine 2 under acidic or catalytic conditions. For example:

- Synthesis of 1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole :

A chalcone bearing furan-2-yl groups at both α and β positions (e.g., 1,3-di(furan-2-yl)prop-2-en-1-one) reacts with methylsulfonyl hydrazine in ethanol under reflux (80°C, 6–8 h). Amberlyst-15 (10% w/w) enhances cyclization efficiency, yielding the pyrazoline core with 72–85% isolated yield.

Mechanistic Insight :

The reaction proceeds via conjugate addition of hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and proton transfer (Figure 1). The electron-donating nature of furan groups stabilizes the intermediate enolate, favoring 3,5-substitution.

Microwave-Assisted Solvent-Free Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times while improving yields. A representative protocol includes:

- Mixing 1,3-di(furan-2-yl)propane-1,3-dione 3 with methylsulfonyl hydrazine 2 in a 1:1 molar ratio.

- Irradiating at 150 W (100°C) for 15–20 min under solvent-free conditions.

- Isolating the product via column chromatography (hexane/ethyl acetate, 3:1) with 88% yield.

Advantages :

- Eliminates solvent use, aligning with green chemistry principles.

- Prevents dihydro-pyrazole oxidation to pyrazole due to shorter reaction times.

Transition Metal-Catalyzed Approaches

Ruthenium-Catalyzed Oxidative Coupling

A Ru(II)-catalyzed method enables the synthesis of tri-substituted pyrazolines from diarylhydrazones and diols:

- Hydrazone formation : Condense methylsulfonyl hydrazine with furfural to yield N-(methylsulfonyl)-2-furanhydrazone 4 .

- Oxidative cyclization : Treat 4 with 1,2-ethanediol in the presence of [RuCl2(p-cymene)]2 (5 mol%) and Cu(OAc)2 (oxidant) at 110°C for 12 h.

- Product isolation : 3,5-Di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is obtained in 78% yield with >95% regioselectivity.

Key Observation :

The use of dioxygen as a terminal oxidant minimizes byproduct formation, while the electron-rich furan rings enhance catalyst turnover.

Post-Functionalization Strategies

Sulfonation of Preformed Pyrazolines

For substrates where direct introduction of methylsulfonyl groups is challenging, post-cyclization sulfonation offers an alternative:

- Pyrazoline synthesis : Prepare 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole via cyclocondensation of 1,3-di(furan-2-yl)propane-1,3-dione with hydrazine hydrate.

- Sulfonation : Treat the pyrazoline with methanesulfonyl chloride (1.2 equiv) in dichloromethane containing triethylamine (2 equiv) at 0°C→RT for 4 h.

- Yield : 65–70% after silica gel purification.

Limitation :

Competitive N- vs. S-sulfonation may occur, necessitating careful stoichiometric control.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Chalcone cyclocondensation | Chalcone + 2 | EtOH, Δ, 8 h | 72–85 | High (3,5) |

| Microwave irradiation | Diketone + 2 | Solvent-free, 150 W | 88 | Excellent |

| Ru-catalyzed coupling | Hydrazone + diol | [Ru], Cu(OAc)2, 110°C | 78 | >95% |

| Post-sulfonation | Pyrazoline + MsCl | CH2Cl2, Et3N, 4 h | 65–70 | Moderate |

Key Trends :

- Microwave and catalytic methods outperform traditional heating in yield and selectivity.

- Direct cyclocondensation avoids multi-step protocols but requires pre-functionalized substrates.

Mechanistic and Kinetic Studies

Role of Furan Substituents

Furan-2-yl groups exert dual effects:

Oxidation State Control

Maintaining the 4,5-dihydro structure requires:

- Avoiding strong oxidants : Catalytic methods using O2 or Cu(OAc)2 prevent over-oxidation.

- Short reaction times : Microwave-limited exposure preserves the saturated bond.

Chemical Reactions Analysis

Types of Reactions

3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form corresponding furanones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Structure and Reactivity

The structure of 3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole features two furan rings and a methylsulfonyl group attached to a dihydropyrazole core. The presence of these functional groups contributes to its chemical reactivity, allowing it to participate in various organic reactions such as nucleophilic substitutions and electrophilic additions. The compound can also react with hydrazine derivatives to form various substituted pyrazoles, showcasing its versatility in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties by inhibiting key inflammatory mediators such as tumor necrosis factor-alpha and interleukin-6. These effects suggest that derivatives could be utilized in therapeutic applications targeting inflammatory diseases.

Anticancer Activity

Several studies have reported that pyrazole derivatives exhibit anticancer properties by affecting cell signaling pathways involved in cancer progression. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Activity Evaluation : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that compounds with furan moieties exhibited enhanced activity compared to non-furan analogs .

- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory mechanisms of pyrazole derivatives revealed their ability to modulate cytokine production and inhibit inflammatory pathways, supporting their use in treating chronic inflammatory conditions .

- Synthesis of Novel Derivatives : A recent study detailed the synthesis of novel derivatives based on this compound and evaluated their biological activities. The findings highlighted several compounds with promising anticancer and anti-inflammatory effects .

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(furan-2-yl)-1-(methylsulfonyl)-pyrazole | One furan ring | Antimicrobial activity |

| 4-methyl-3-furan-2-yl-pyrazole | Methyl substitution on pyrazole | Anti-inflammatory effects |

| 5-benzofuran-2-yl-pyrazole | Benzofuran instead of furan | Anticancer properties |

| 1-(furan-2-yl)-3-thiazolyl-pyrazole | Thiazole substitution | Antimicrobial activity |

This table illustrates the diversity within the pyrazole family while highlighting the unique combination of two furan rings and a methylsulfonyl group present in this compound.

Mechanism of Action

The mechanism of action of 3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

3,5-di(furan-2-yl)-1-(methyl)-4,5-dihydro-1H-pyrazole: Contains a methyl group instead of a methylsulfonyl group, leading to different chemical properties.

Uniqueness

The presence of the methylsulfonyl group in 3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can enhance the compound’s solubility, reactivity, and potential biological activities.

Biological Activity

3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features:

- Two furan rings : These contribute to its aromatic properties and reactivity.

- Methylsulfonyl group : This functional group enhances the compound's solubility and reactivity in biological systems.

The structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The methylsulfonyl group can participate in nucleophilic substitutions, while the furan rings can undergo electrophilic substitutions. These interactions can modulate enzyme activities and affect signal transduction pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles exhibit notable antimicrobial properties. A study involving related pyrazole compounds demonstrated significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the furan rings in this compound is believed to enhance its antimicrobial efficacy.

Anticancer Properties

Pyrazoles have been recognized for their potential in cancer therapy. In vitro studies have shown that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanism involves inducing apoptosis and inhibiting cell proliferation. The unique structure of this compound may further enhance these anticancer properties due to its ability to interact with specific cellular targets.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been explored in various studies. The presence of furan rings is linked to increased radical scavenging activity . This property is essential for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves the cyclization of furan derivatives with hydrazine under controlled conditions. This compound serves as a scaffold for developing new therapeutic agents due to its diverse biological activities.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole?

Methodological Answer: The synthesis typically involves a multi-step approach:

Chalcone Formation : React 2-acetylfuran (0.01 mol) with furan-2-carbaldehyde (0.01 mol) in a choline chloride-urea eutectic mixture (3 mL) under cold conditions (0–5°C) with 10% NaOH (1 mL). The chalcone intermediate is isolated via filtration and recrystallized from ethanol .

Cyclization : Treat the chalcone with methylsulfonyl hydrazine (0.01 mol) in ethanol under reflux (4–6 hours). The product is purified using TLC (n-hexane/ethyl acetate, 1:1) and recrystallization .

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | ChCl-urea, NaOH | Neat | 2 | 65–75 |

| 2 | NH₂NHSO₂Me, reflux | Ethanol | 6 | 50–60 |

Q. How is the compound characterized structurally?

Methodological Answer: Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the dihydro-pyrazole core and substituent orientations. SHELX software (e.g., SHELXL for refinement) is commonly used to analyze bond lengths, angles, and torsion angles .

- Spectroscopy :

- ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.4 ppm) and methylsulfonyl groups (δ 3.1–3.3 ppm).

- MS : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion).

Q. Example Crystallographic Data (from analogs) :

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–C bond length | 1.52–1.56 | |

| Dihedral angle (furan-pyrazole) | 11.5–16.7° |

Advanced Research Questions

Q. How can reaction yields be optimized for the cyclization step?

Methodological Answer: Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF-EtOH mixtures) enhance cyclization efficiency compared to pure ethanol, reducing side-product formation .

- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating may reduce reaction time (2–3 hours vs. 6 hours) .

- Hydrazine Derivatives : Substituting hydrazine with methylsulfonyl hydrazine improves regioselectivity for the 1,3,5-trisubstituted pyrazole .

Q. What computational methods predict the compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enoyl-ACP reductase for antimicrobial activity).

- QSAR Models : Correlate substituent electronegativity (e.g., furan’s π-electron density) with bioactivity trends observed in fluorinated analogs .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. Example SAR Observations :

| Substituent | Bioactivity Trend | Reference |

|---|---|---|

| Furan-2-yl | Enhanced antimicrobial | |

| Methylsulfonyl | Improved metabolic stability |

Q. How are crystallographic data contradictions resolved (e.g., disordered vs. ordered structures)?

Methodological Answer:

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model disorder in high-symmetry space groups (e.g., P21/c) .

- Hydrogen Bond Analysis : Graph-set descriptors (e.g., R₂²(8) motifs) validate intermolecular interactions in polymorphic forms .

- Temperature-Dependent Studies : Collect data at 100–200 K to minimize thermal motion artifacts .

Discrepancy Case Study :

In a fluorophenyl analog, C–H⋯π interactions (2.8–3.2 Å) stabilize crystal packing despite apparent disorder in the methylsulfonyl group .

Q. What analytical techniques differentiate stereoisomers in dihydro-pyrazoles?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to resolve enantiomers.

- VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra .

- NOESY NMR : Detect spatial proximity between furan protons and the methylsulfonyl group to assign configurations .

Q. How do solvent polarity and temperature affect tautomerism in pyrazole derivatives?

Methodological Answer:

- Variable-Temperature NMR : Monitor proton shifts (e.g., NH vs. CH) in DMSO-d₆ vs. CDCl₃ to detect keto-enol equilibria.

- Solvatochromism Studies : UV-vis spectroscopy in solvents of varying polarity (e.g., ε = 2–40) reveals tautomer-dependent λₐᵦₛ shifts .

Q. Example Findings :

| Solvent (ε) | Dominant Tautomer | λₐᵦₛ (nm) |

|---|---|---|

| Hexane (1.9) | Enol | 280 |

| Ethanol (24.3) | Keto | 320 |

Q. What strategies mitigate toxicity in biological assays (e.g., cytotoxicity vs. antimicrobial activity)?

Methodological Answer:

- Selective Functionalization : Introduce hydrophilic groups (e.g., carboxylates) to reduce membrane permeability and off-target effects .

- Proteomics Profiling : Use LC-MS/MS to identify protein targets and exclude interactions with mammalian enzymes (e.g., cytochrome P450) .

- MTT Assay Optimization : Test cytotoxicity on HEK-293 cells before antimicrobial screening to establish selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.